Methyl p-hydroxyphenyllactate
Overview
Description
Methyl p-hydroxyphenyllactate is a chemical compound known for its role as an inhibitor of cell growth and proliferation. It is an endogenous ligand for nuclear type-II binding sites, which are involved in the regulation of cell growth in both normal and malignant tissues . This compound has been studied for its potential therapeutic applications, particularly in the context of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl p-hydroxyphenyllactate can be synthesized through the esterification of p-hydroxyphenyllactic acid. The process involves the reaction of p-hydroxyphenyllactic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl p-hydroxyphenyllactate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming p-hydroxyphenylpyruvic acid.
Reduction: The ester group can be reduced to an alcohol, forming p-hydroxyphenyllactic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.
Major Products:
Oxidation: p-Hydroxyphenylpyruvic acid.
Reduction: p-Hydroxyphenyllactic alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl p-hydroxyphenyllactate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It serves as a ligand for nuclear type-II binding sites, helping to understand cell growth regulation.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
Methyl p-hydroxyphenyllactate exerts its effects by binding to nuclear type-II binding sites with high affinity. This binding inhibits the stimulation of cell growth by estradiol, thereby blocking the proliferation of cancer cells. The compound’s interaction with these binding sites disrupts the normal signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
p-Hydroxyphenyllactic acid: The corresponding acid form of methyl p-hydroxyphenyllactate, which has a lower binding affinity for nuclear type-II sites and does not inhibit cell growth.
4,4’-Dihydroxy benzylidene acetophenone: A stable analog that also binds to nuclear type-II sites and inhibits cancer cell growth.
Uniqueness: this compound is unique due to its high binding affinity for nuclear type-II sites and its ability to inhibit cell growth, making it a valuable compound in cancer research .
Properties
IUPAC Name |
methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFUCDWETSQSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965369 | |
Record name | Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51095-47-7 | |
Record name | Methyl 4-hydroxyphenyllactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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